Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-

Polyurethane additive Semicarbazide anti-yellowing agent NOx scavenging efficiency

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- (CAS 85095-61-0), commonly designated Yellow Inhibitor HN-150, is a semicarbazide-class anti-yellowing agent synthesized from unsymmetrical dimethylhydrazine and 4,4′-diphenylmethane diisocyanate (MDI). It functions primarily as a sacrificial NOx absorber, scavenging nitrogen oxides (NO, NO₂) that otherwise nitrate aromatic urethane linkages and cause discoloration in polyurethane (PU) products.

Molecular Formula C19H26N6O2
Molecular Weight 370.4 g/mol
CAS No. 85095-61-0
Cat. No. B1662077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
CAS85095-61-0
Molecular FormulaC19H26N6O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C
InChIInChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27)
InChIKeyAQABZFKTYXFIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

85095-61-0 (HN-150) Anti-Yellowing Agent for Polyurethane: Selection Criteria & Comparator Evidence


Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- (CAS 85095-61-0), commonly designated Yellow Inhibitor HN-150, is a semicarbazide-class anti-yellowing agent synthesized from unsymmetrical dimethylhydrazine and 4,4′-diphenylmethane diisocyanate (MDI) [1]. It functions primarily as a sacrificial NOx absorber, scavenging nitrogen oxides (NO, NO₂) that otherwise nitrate aromatic urethane linkages and cause discoloration in polyurethane (PU) products [2]. With a molecular formula C₁₉H₂₆N₆O₂, molecular weight 370.46 g/mol, and a melting point of 174–179 °C, HN-150 is a white crystalline powder supplied at ≥99% purity [3]. Its established role as a cost-effective, industrially validated anti-yellowing additive for spandex fiber, PU synthetic leather, and PU foam makes it a baseline reference compound against which newer alternatives are benchmarked [4].

Why Generic Antioxidants Cannot Replace HN-150 (85095-61-0) in NOx-Rich Polyurethane Environments


Generic hindered phenolic antioxidants (e.g., BHT, Irganox 1010) and UV absorbers (e.g., benzotriazoles) address thermal-oxidative and photo-degradation pathways but are ineffective against NOx-induced yellowing, which proceeds via direct nitration of aromatic rings in MDI-based polyurethanes [1]. HN-150 and its structural analogs contain terminal dimethylsemicarbazide groups that react rapidly and stoichiometrically with NO and NO₂, converting them to inactive species before they can attack the polymer backbone [2]. However, not all semicarbazide agents are equivalent: structural differences in the central spacer (methylene-diphenylene in HN-150 vs. hexamethylene in HN-130/YS-130) modulate molecular weight, effective amine content per unit mass, thermal stability, and compatibility with specific polymer matrices [3]. A procurement decision made without head-to-head quantitative performance data risks selecting an agent that is either under-dosed for the target NOx exposure level or incompatible with the processing temperature window of the intended PU formulation [4].

HN-150 (CAS 85095-61-0) Quantitative Differentiation Evidence Against Closest Analogs


Effective Amine Content per Unit Mass: HN-150 vs. HN-130 (Hexamethylene Analog)

HN-130 (CAS 69938-76-7; 4,4′-hexamethylenebis(1,1-dimethylsemicarbazide), molecular formula C₁₂H₂₈N₆O₂, MW 288.4 g/mol) is disclosed in a Chinese patent as an upgraded product of HN-150. The patent states that HN-130 possesses a unit mass effective content 36% higher than that of HN-150 [1]. This difference arises from the lower molecular weight spacer in HN-130, which yields a higher weight fraction of active dimethylsemicarbazide termini. A separate vendor technical article claims the advantage is approximately 40% [2].

Polyurethane additive Semicarbazide anti-yellowing agent NOx scavenging efficiency

Thermal Stability Window: HN-150 Melting Point vs. HN-130

HN-150 exhibits a melting point of 174–179 °C (reported as 174–184 °C by AKSci and 161–162 °C by CAS; the higher commercial specification range of 170–180 °C is typical for ≥99% purity material) [1]. In contrast, HN-130 melts at 140–145 °C . The ~30–40 °C higher melting point of HN-150 provides greater thermal stability during high-temperature PU processing (e.g., spandex dry-spinning at 180–230 °C), reducing the risk of additive volatilization or decomposition before it can exert its protective function.

Polyurethane processing Thermal stability Additive compatibility

Synthesis Purity and Yield: HN-150 Patent Route Benchmark

A 2014 patent from Shaoxing University (CN104151205A) reports a synthesis route for HN-150 using unsymmetrical dimethylhydrazine and diphenylmethane diisocyanate in ethyl acetate solvent at ambient temperature, achieving 92% isolated yield and 97% purity (HPLC) without requiring chromatographic purification [1]. This compares favorably with the known synthesis challenges of HN-130, where the same patent family (CN103044288A) explicitly states that 'with the existing technology, it is impossible to stably produce qualified product' [2]. The robust, scalable synthesis of HN-150 contributes to its reliable commercial availability and consistent lot-to-lot quality.

Chemical synthesis Process efficiency Industrial procurement

Regulatory Precedent: HN-150 TSCA Section 5(e) Consent Order Establishes Defined Use Boundaries

Under 40 CFR § 721.4320, HN-150 (PMN P-88-522) is subject to a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) [1]. This regulatory action, resulting from a Section 5(e) consent order, imposes specific recordkeeping, personal protective equipment, and environmental release restrictions that are legally binding for US manufacturers and importers. In contrast, HN-130 (CAS 69938-76-7) does not appear under a comparable SNUR, suggesting that HN-150 underwent more detailed EPA review and that its defined use boundaries are better characterized from a regulatory toxicology perspective [2].

Chemical regulation TSCA compliance Industrial chemical procurement

Loading Rate Equivalence: Industrial Recommended Dosage for PU Applications

Commercial technical literature consistently recommends an HN-150 loading of 0.3–0.5% by weight in polyurethane formulations (spandex fiber, PU synthetic leather, PU foam) [1]. In contrast, HN-130/YS-130 is recommended at 0.3–0.6% [2]. The overlapping dosage range demonstrates that despite HN-130's higher effective amine content on paper, the practical recommended loading does not scale down proportionally, likely due to differences in dispersion, solubility, and the kinetics of NOx scavenging within the polymer matrix. This suggests that the theoretically higher efficiency of HN-130 may not translate to a proportionally lower required dosage in all application contexts.

Polyurethane formulation Additive loading Cost-performance optimization

Chemical Structure Differentiation: Aromatic vs. Aliphatic Spacer Architecture

HN-150 (molecular formula C₁₉H₂₆N₆O₂, MW 370.46) features a methylene-diphenylene central spacer, making it an aromatic semicarbazide derivative [1]. HN-130 (C₁₂H₂₈N₆O₂, MW 288.4) incorporates a fully aliphatic hexamethylene spacer . The aromatic core of HN-150 confers higher refractive index (1.639), greater structural rigidity, and stronger π–π interactions with aromatic MDI-based PU hard segments, which may enhance retention and reduce migration compared to the more flexible aliphatic analog. However, the aliphatic HN-130 structure yields lower molecular weight and higher water solubility, which can be advantageous in waterborne PU systems [2].

Polymer compatibility Molecular design Anti-yellowing mechanism

Optimal Procurement and Application Scenarios for HN-150 (CAS 85095-61-0) Based on Differentiated Evidence


Spandex Fiber Anti-Yellowing in High-Temperature Dry-Spinning Processes

HN-150's melting point of 174–179 °C provides a critical processing advantage in spandex dry-spinning lines where temperatures can reach 180–230 °C. The higher thermal stability compared to HN-130 (mp 140–145 °C) ensures the additive remains in solid form during initial polymer melting and dispersion, reducing volatilization losses and maintaining the intended 0.3–0.5 wt% effective loading throughout fiber formation . Its aromatic diphenylmethane core also promotes compatibility with MDI-based spandex hard segments, potentially reducing additive migration during fiber storage and end-use .

PU Synthetic Leather and Artificial Leather with Defined NOx Exposure

For PU synthetic leather used in automotive interiors or shoe uppers—applications with known exposure to atmospheric NOx from engine exhaust or urban pollution—HN-150's semicarbazide groups act as sacrificial NOx absorbers, preventing the nitration of aromatic urethane linkages that leads to visible yellowing . The established industrial loading of 0.3–0.5 wt% combined with a hindered phenolic antioxidant and a UV stabilizer (HALS or benzotriazole) provides multi-mechanism protection against thermal, photo-oxidative, and NOx-induced yellowing . The robust, scalable synthesis (92% yield, 97% purity) ensures consistent supply quality for continuous PU leather production lines .

Cost-Sensitive General PU Foam and Coating Applications Requiring Established Regulatory Clearance

For US-based manufacturers of PU foam (mattresses, furniture) and PU coatings, HN-150 offers the advantage of a codified regulatory framework under 40 CFR § 721.4320, providing clear compliance boundaries for industrial use . While HN-130/YS-130 claims 36–40% higher effective amine content, the practical recommended loading rate for HN-150 remains in the same 0.3–0.5 wt% range , and HN-150 may be available at a lower unit cost due to its mature, scalable synthesis route. For general-purpose applications where extreme NOx exposure is not anticipated, HN-150's well-characterized performance envelope and regulatory certainty can outweigh the theoretical efficiency advantage of newer analogs.

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